Superior Dual Anti-Platelet Activity of Fe-pqx Complex Over Other First-Row Transition Metal Analogues
In a head-to-head study of first-row transition metal complexes incorporating the 2-(2′-pyridyl)quinoxaline ligand (pqx), the dinuclear Fe(II) complex [Fe(pqx)Cl₂]₂ (complex 6) demonstrated the most potent dual inhibition of platelet aggregation. Against PAF-induced aggregation, it showed an IC₅₀ of 1.79 μM, and against thrombin-induced aggregation, an IC₅₀ of 0.46 μM [1]. This performance is significantly superior to the dinuclear Mn(II) analogue (complex 5) which was markedly less effective with an IC₅₀ of 39 μM against PAF, and to the mononuclear Cr(III) analogue (complex 1) which was nearly 12-fold less potent [1]. The data establish a clear structure-activity relationship where the specific metal center within the pqx framework dictates antiplatelet potency.
| Evidence Dimension | Inhibition of PAF-induced platelet aggregation |
|---|---|
| Target Compound Data | IC₅₀ = 1.79 μM |
| Comparator Or Baseline | Mn-pqx complex (5): IC₅₀ = 39 μM; Cr-pqx complex (1): IC₅₀ ≈ 21.5 μM |
| Quantified Difference | Fe-pqx complex is 22-fold more potent than Mn-pqx complex and 12-fold more potent than Cr-pqx complex |
| Conditions | Washed rabbit platelets (WRPs) in vitro aggregation assay |
Why This Matters
This direct comparison identifies the Fe-pqx complex as the most promising anti-inflammatory lead among its structural analogs, guiding procurement of the correct metal-ligand combination for platelet aggregation studies.
- [1] First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators: Cytotoxic Properties and Biological Activities against the Platelet-Activating Factor (PAF) and Thrombin. Molecules, 2023, 28, 6899. View Source
